Lipophilicity Comparison: Ethyl Ester vs. Carboxylic Acid Analog
The ethyl ester moiety of the target compound results in a substantially higher calculated LogP (3.17) compared to its direct carboxylic acid analog, 5-(4-chlorophenyl)isoxazole-3-carboxylic acid (CAS 33282-22-3), which has a LogP of 2.55 . This difference of +0.62 LogP units indicates the target compound is over four times more lipophilic, a critical factor for applications requiring passive membrane diffusion or partitioning into non-polar environments .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.17 |
| Comparator Or Baseline | 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: LogP = 2.55 |
| Quantified Difference | Δ LogP = +0.62 |
| Conditions | Computational prediction (XLogP3) |
Why This Matters
Higher lipophilicity directly influences a compound's ability to cross biological membranes and its metabolic stability, making the ester a more suitable prodrug candidate or research tool for studying intracellular targets.
